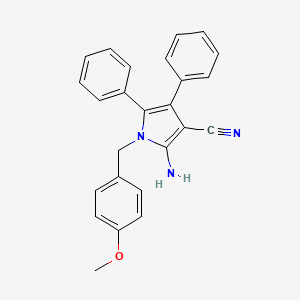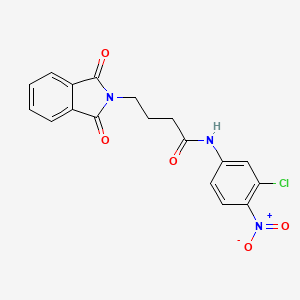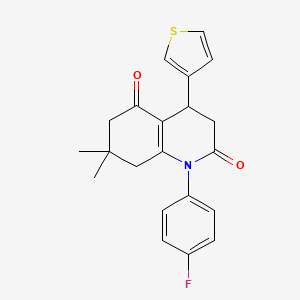
1,3,5-Triazine-2(1H)-thione, 1-(2-furanylmethyl)tetrahydro-5-(2-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(FURAN-2-YL)METHYL]-5-(2-PHENYLETHYL)-1,3,5-TRIAZINANE-2-THIONE is a heterocyclic compound that features a furan ring, a phenylethyl group, and a triazinane-2-thione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(FURAN-2-YL)METHYL]-5-(2-PHENYLETHYL)-1,3,5-TRIAZINANE-2-THIONE typically involves the reaction of furan-2-ylmethanamine with phenylethyl isothiocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the triazinane-2-thione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-[(FURAN-2-YL)METHYL]-5-(2-PHENYLETHYL)-1,3,5-TRIAZINANE-2-THIONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The triazinane-2-thione core can be reduced to form triazinane derivatives.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Triazinane derivatives.
Substitution: Halogenated or nitro-substituted phenylethyl derivatives.
科学的研究の応用
1-[(FURAN-2-YL)METHYL]-5-(2-PHENYLETHYL)-1,3,5-TRIAZINANE-2-THIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 1-[(FURAN-2-YL)METHYL]-5-(2-PHENYLETHYL)-1,3,5-TRIAZINANE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of cancer cells by interfering with their metabolic pathways or induce antimicrobial effects by disrupting bacterial cell walls.
類似化合物との比較
Similar Compounds
1-[(FURAN-2-YL)METHYL]-5-(2-PHENYLETHYL)-1,3,5-TRIAZINANE-2-ONE: Similar structure but with an oxygen atom instead of sulfur.
1-[(FURAN-2-YL)METHYL]-5-(2-PHENYLETHYL)-1,3,5-TRIAZINANE-2-IMINE: Contains an imine group instead of a thione group.
Uniqueness
1-[(FURAN-2-YL)METHYL]-5-(2-PHENYLETHYL)-1,3,5-TRIAZINANE-2-THIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C16H19N3OS |
|---|---|
分子量 |
301.4 g/mol |
IUPAC名 |
1-(furan-2-ylmethyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C16H19N3OS/c21-16-17-12-18(9-8-14-5-2-1-3-6-14)13-19(16)11-15-7-4-10-20-15/h1-7,10H,8-9,11-13H2,(H,17,21) |
InChIキー |
CJWADWOQNFEHSP-UHFFFAOYSA-N |
正規SMILES |
C1NC(=S)N(CN1CCC2=CC=CC=C2)CC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethoxy-5-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]benzonitrile](/img/structure/B15004085.png)
![2,4-dichloro-N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B15004096.png)


![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B15004115.png)
![6-chloro-4-(2-fluorophenyl)-7-hydroxy-6',6'-dimethyl-3,4,5',6'-tetrahydro-1'H-spiro[chromene-2,4'-pyrimidine]-2'(3'H)-thione](/img/structure/B15004122.png)

![11-(3-bromophenyl)-3-(4-methylphenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B15004131.png)
![N-[2-(pyridin-2-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B15004139.png)
![2-[4-(3-chlorophenyl)-7,7-dimethyl-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15004147.png)
![1-methyl-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]-1H-tetrazole](/img/structure/B15004154.png)
![12-(4-nitrophenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B15004156.png)
![2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15004164.png)
![1-{1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-7-ethyl-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B15004180.png)
